

# AZD4144: A Comparative Analysis of Preclinical Data and Clinical Trial Results

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

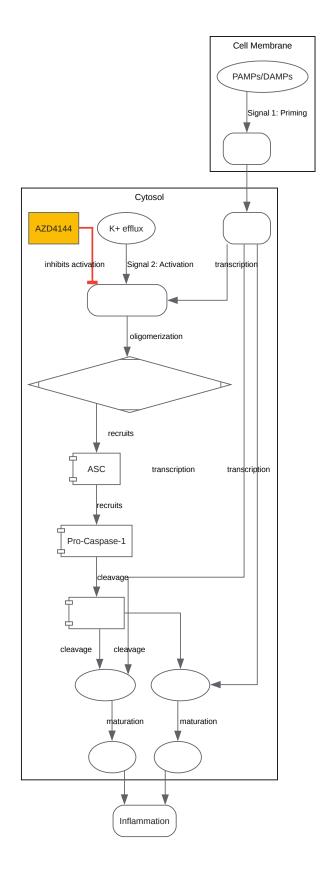
**AZD4144** is an orally active, potent, and selective inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of proinflammatory cytokines, including interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18).[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. **AZD4144** is currently in clinical development for cardiorenal and other inflammatory conditions. [4] This guide provides a comprehensive comparison of the preclinical data and the available clinical trial results for **AZD4144**, offering insights into its translational potential.

### **Mechanism of Action**

**AZD4144** directly targets and inhibits the NLRP3 inflammasome. Preclinical studies have shown that it binds to the ATP-hydrolysis motif (NACHT region) of NLRP3.[4] This action prevents the conformational changes required for inflammasome assembly and subsequent activation of caspase-1, thereby inhibiting the processing and release of IL-1β and IL-18.

Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of intervention for **AZD4144**.





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Caption: NLRP3 Inflammasome Signaling Pathway and AZD4144 Inhibition.



### **Preclinical Data**

The preclinical evaluation of **AZD4144** demonstrated its high potency and selectivity for the NLRP3 inflammasome.

## **In Vitro Potency**

The inhibitory activity of AZD4144 was assessed in various cell-based assays.

Assay	Cell Line	Stimulus	Parameter	Value	Reference
NLRP3 Puncta Formation	THP-1-ASC- GFP	Nigericin + LPS	EC50	0.082 μΜ	[1]
IL-1β Release	THP-1 human monocytes	Nigericin	IC50	0.027 μΜ	[1]
IL-1β Release	THP-1 human monocytes	BzATP	IC50	0.01 μΜ	[1]
NLRP3 Inflammasom e Inhibition	-	-	IC50	76 nM	[4]

## **In Vivo Efficacy**

The efficacy of **AZD4144** was evaluated in a mouse model of LPS/ATP-induced inflammation.



Animal Model	Dosing	Parameter	Result	Reference
LPS/ATP- induced BALB/cAJcl mice	3 mg/kg, p.o., single dose	IL-1β production	82% inhibition	[1]
LPS/ATP- induced inflammation in mice	10 mg/kg	Minimum Effective Dose (MED)	Achieved	[5]

# **Pharmacokinetics and Safety**

Preclinical pharmacokinetic and safety assessments indicated a favorable profile for clinical development.

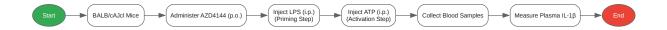
Parameter	Species	Value	Reference
Log D	-	2.67	[4]
Plasma Protein Binding	Human	7.7%	[4]
hERG Inhibition	Chinese hamster ovary K1 cells	IC50: > 40 μM	[1]

Initial lead compounds in the series showed liabilities such as phospholipidosis and genotoxicity, which were overcome through structural modifications leading to **AZD4144**.[4] In vitro studies of **AZD4144** demonstrated a good safety profile with no reported cardio-, hepatic, or genotoxicity.[4]

# Experimental Protocols: Preclinical LPS/ATP-Induced Inflammation Mouse Model

This model is a standard two-step in vivo method to study NLRP3 inflammasome activation.





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Caption: Workflow for the LPS/ATP-Induced Inflammation Mouse Model.

- Animal Model: BALB/cAJcl mice are used.
- Drug Administration: A single oral dose of AZD4144 is administered.
- Priming: Lipopolysaccharide (LPS) is injected intraperitoneally (i.p.) to prime the NLRP3 inflammasome.
- Activation: Adenosine triphosphate (ATP) is subsequently injected i.p. to activate the inflammasome.
- Sample Collection: Blood samples are collected at specified time points after ATP injection.
- Analysis: Plasma levels of IL-1β are measured to assess the inhibitory effect of **AZD4144**.

#### **Clinical Trial Data**

**AZD4144** has progressed into Phase I and planned Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

#### **Phase I Studies in Healthy Volunteers**

Several Phase I studies have been conducted in healthy volunteers to establish the initial safety and PK profile of **AZD4144**.



Trial Identifier	Status	Population	Study Design	Primary Objectives
NCT06122714	Completed	Healthy Volunteers (including Japanese and Chinese cohorts)	Randomized, single-blind, placebo- controlled, single and multiple ascending doses	Safety, Tolerability, PK, PD
NCT06948006	Completed	Healthy Volunteers	Open-label, randomized, crossover	Compare PK of two formulations, assess food and omeprazole effect on PK[6]
NCT06491550	Ongoing	Healthy Volunteers	Randomized, single-blind, placebo- controlled, single and multiple ascending IV doses	Safety, Tolerability, PK, PD of IV formulation, assess DDI with rosuvastatin and furosemide[7]
NCT06942923	Completed	Participants with Obesity	Randomized, placebo- controlled, parallel group	Safety, Tolerability, PD with repeated daily oral dosing[8]

## Phase Ib/IIa Studies in Patient Populations

AZD4144 is also being evaluated in patients with specific inflammatory conditions.



Trial Identifier	Status	Population	Study Design	Primary Objectives
NCT06675175	Ongoing	Patients with Atherosclerotic Cardiovascular and Chronic Kidney Disease	Phase Ib, randomized, double-blind, placebo- controlled	Safety, Tolerability, PD
NCT07215702	Not yet recruiting	Patients with Sepsis- associated Acute Kidney Injury	Phase IIa, randomized, double-blind, placebo- controlled	Efficacy, Safety, Tolerability

#### **Clinical Trial Results**

As of the latest available information, detailed quantitative results from the completed Phase I trials have not been publicly disclosed. The primary outcomes of these studies focus on safety and tolerability, with secondary objectives including characterization of the pharmacokinetic and pharmacodynamic profiles. The ongoing and planned studies in patient populations will provide further insights into the therapeutic potential of **AZD4144**.

## **Comparison of Preclinical and Clinical Findings**

Direct quantitative comparison of the preclinical efficacy data with clinical results is currently limited by the lack of published clinical pharmacodynamic data. However, a qualitative comparison can be made.



Aspect	Preclinical Data	Clinical Trial Data (to date)	
Mechanism of Action	Potent and selective inhibition of the NLRP3 inflammasome demonstrated in vitro and in vivo.	Clinical studies are designed to confirm the mechanism of action through pharmacodynamic assessments (e.g., IL-1 $\beta$ inhibition). Results are pending.	
Efficacy	Significant inhibition of IL-1β production in a mouse model of acute inflammation.	Efficacy is being evaluated in ongoing and planned Phase Ib/IIa studies in relevant patient populations.	
Safety	Good in vitro safety profile. Overcame initial lead compound liabilities.	Phase I studies in healthy volunteers have been completed, suggesting an acceptable safety and tolerability profile to proceed to patient studies.	
Pharmacokinetics	Characterized in multiple preclinical species.	Phase I studies have extensively characterized the single and multiple dose pharmacokinetics in humans, including the effects of food and other drugs.	

## Conclusion

The preclinical data for **AZD4144** strongly support its development as a potent and selective NLRP3 inflammasome inhibitor. The compound has demonstrated significant efficacy in a relevant animal model of inflammation and possesses a favorable preclinical safety and pharmacokinetic profile. The progression of **AZD4144** through Phase I clinical trials in healthy volunteers and into studies with patient populations indicates that the initial clinical data on safety and tolerability are encouraging.



The forthcoming results from the ongoing and planned clinical trials, particularly the pharmacodynamic data on NLRP3 inflammasome inhibition in humans and the efficacy data from patient studies, will be crucial in validating the translational potential of **AZD4144**. This comparison guide will be updated as new data becomes publicly available.

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